![molecular formula C14H19NO5S B7577799 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid](/img/structure/B7577799.png)
4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid
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Overview
Description
4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid, also known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSB is a sulfonamide-based compound that has been synthesized using various methods.
Scientific Research Applications
4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has potential applications in various fields of scientific research. One of the main applications of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid is in the field of medicinal chemistry. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have antitumor activity and is being investigated as a potential anticancer agent. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has also been shown to have antibacterial activity and is being investigated as a potential antibacterial agent. In addition, 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have anti-inflammatory activity and is being investigated as a potential anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid is not fully understood. However, it is believed that 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid acts by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. In particular, 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many tumor cells. Inhibition of carbonic anhydrase IX has been shown to reduce tumor growth and increase the effectiveness of chemotherapy.
Biochemical and Physiological Effects
4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have various biochemical and physiological effects. In particular, 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to inhibit the growth of various tumor cells, including breast cancer, lung cancer, and colon cancer cells. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has also been shown to have antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have anti-inflammatory activity, reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid in lab experiments is its potential as a multifunctional agent. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have antitumor, antibacterial, and anti-inflammatory activity, making it a potentially useful agent in various fields of research. However, one of the limitations of using 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid. One potential direction is the investigation of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid as a potential anticancer agent. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have antitumor activity and could be further investigated as a potential chemotherapeutic agent. Another potential direction is the investigation of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid as a potential antibacterial agent. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have antibacterial activity and could be further investigated as a potential antibiotic. Additionally, the mechanism of action of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid could be further investigated to better understand its effects on various cellular processes.
Synthesis Methods
The synthesis of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been achieved using various methods. One of the most commonly used methods is the reaction of 4-aminobenzenesulfonamide with 4-(methoxymethyl)piperidine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization or column chromatography. Other methods include the reaction of 4-(methoxymethyl)piperidine with 4-chlorobenzenesulfonyl chloride or the reaction of 4-aminobenzenesulfonamide with 4-(methoxymethyl)piperidine hydrochloride.
properties
IUPAC Name |
4-[4-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-10-11-6-8-15(9-7-11)21(18,19)13-4-2-12(3-5-13)14(16)17/h2-5,11H,6-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSKUVJMNZJBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid |
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